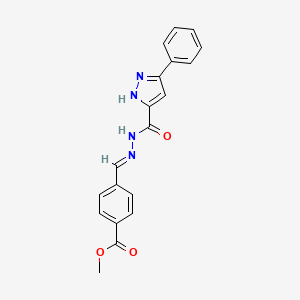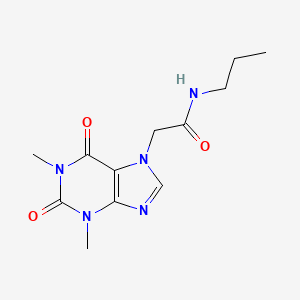
N'-((1,1'-Biphenyl)-4-ylmethylene)-2-(2-thienyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-((1,1’-Biphenyl)-4-ylmethylene)-2-(2-thienyl)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a biphenyl group and a thienyl group, which are connected through an acetohydrazide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1,1’-Biphenyl)-4-ylmethylene)-2-(2-thienyl)acetohydrazide typically involves the condensation of 4-biphenylcarboxaldehyde with 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-((1,1’-Biphenyl)-4-ylmethylene)-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-((1,1’-Biphenyl)-4-ylmethylene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The biphenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the biphenyl and thienyl groups.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Halogenated or nitrated derivatives of the biphenyl and thienyl groups.
科学研究应用
N’-((1,1’-Biphenyl)-4-ylmethylene)-2-(2-thienyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N’-((1,1’-Biphenyl)-4-ylmethylene)-2-(2-thienyl)acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The biphenyl and thienyl groups can facilitate binding to hydrophobic pockets, while the hydrazide group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
N’-((1,1’-Biphenyl)-4-ylmethylene)-2-(2-furyl)acetohydrazide: Similar structure but with a furan ring instead of a thienyl ring.
N’-((1,1’-Biphenyl)-4-ylmethylene)-2-(2-pyridyl)acetohydrazide: Contains a pyridine ring instead of a thienyl ring.
Uniqueness
N’-((1,1’-Biphenyl)-4-ylmethylene)-2-(2-thienyl)acetohydrazide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C19H16N2OS |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
N-[(E)-(4-phenylphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C19H16N2OS/c22-19(13-18-7-4-12-23-18)21-20-14-15-8-10-17(11-9-15)16-5-2-1-3-6-16/h1-12,14H,13H2,(H,21,22)/b20-14+ |
InChI 键 |
OVCSMQSAJPSCOA-XSFVSMFZSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CC3=CC=CS3 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-ethyl-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11675294.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11675298.png)
![(2,6-dibromo-4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11675305.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide](/img/structure/B11675324.png)
![3-(4-bromophenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11675327.png)

![3-butyl-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11675356.png)
![ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11675361.png)

![4-[(2,6-dichloro-4-{(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11675380.png)

![4-methyl-N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11675392.png)
